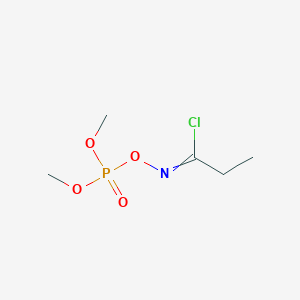![molecular formula C8H13NO B14328430 N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine CAS No. 103722-77-6](/img/structure/B14328430.png)
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a cyclohexene ring and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: An enone with a similar cyclohexene ring structure but lacking the hydroxylamine group.
Cyclohex-2-en-1-one: Another enone with a different position of the double bond.
N-[(cyclohex-3-en-1-yl)methyl]hydroxylamine: A closely related compound with a similar functional group arrangement.
Uniqueness
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine is unique due to the presence of both the cyclohexene ring and the hydroxylamine group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
103722-77-6 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
N-(2-cyclohex-3-en-1-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c10-9-7-6-8-4-2-1-3-5-8/h1-2,7-8,10H,3-6H2 |
Clave InChI |
WBPDGANWNLHYTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)CC=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


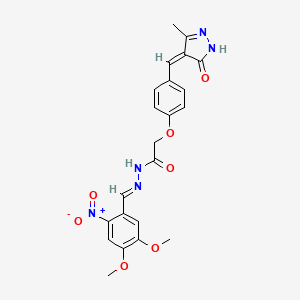

![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)

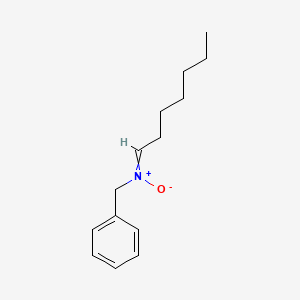
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
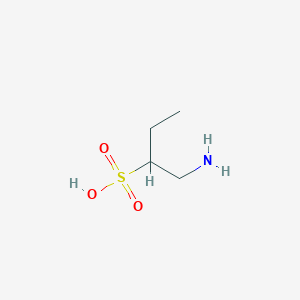
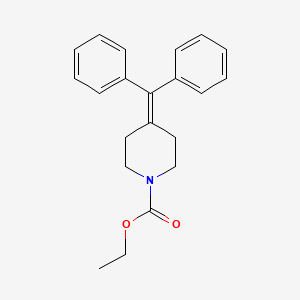
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
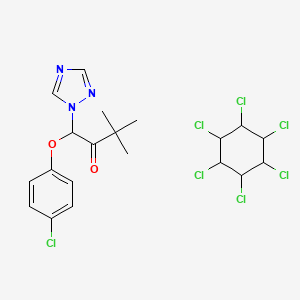
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
